1-Methyl-3-methylenepiperidin-2-one

α-Methylene lactam synthesis Physicochemical properties Ring-size effect

1-Methyl-3-methylenepiperidin-2-one (CAS 1690-73-9) is an α-methylene-δ-lactam belonging to the piperidin-2-one family, characterized by an exocyclic methylene group at the 3-position conjugated to the lactam carbonyl. First reported in a 1972 J.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 1690-73-9
Cat. No. B168052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-methylenepiperidin-2-one
CAS1690-73-9
Synonyms1-METHYL-3-METHYLENEPIPERIDIN-2-ONE
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1CCCC(=C)C1=O
InChIInChI=1S/C7H11NO/c1-6-4-3-5-8(2)7(6)9/h1,3-5H2,2H3
InChIKeyNNYWTYAXHYQBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-methylenepiperidin-2-one (CAS 1690-73-9): A Six-Membered α-Methylene-δ-lactam Building Block for Spiroheterocycle Synthesis


1-Methyl-3-methylenepiperidin-2-one (CAS 1690-73-9) is an α-methylene-δ-lactam belonging to the piperidin-2-one family, characterized by an exocyclic methylene group at the 3-position conjugated to the lactam carbonyl [1]. First reported in a 1972 J. Am. Chem. Soc. synthesis [2], this compound serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones, yielding spiroisoxazolidine adducts with tunable diastereoselectivity [1]. It is commercially available as a research building block from suppliers including Enamine (Catalog EN300-27130, 95% purity) and Fluorochem (98% purity) .

Why 1-Methyl-3-methylenepiperidin-2-one Cannot Be Simply Replaced by Other α-Methylene Lactams: Ring Size and N-Substitution Dictate Reactivity and Stereochemical Outcome


Although α-methylene lactams of varying ring sizes and N-substituents share a common reactive exocyclic double bond, their physical properties, cycloaddition kinetics, and diastereoselectivities diverge substantially. The six-membered δ-lactam ring of 1-methyl-3-methylenepiperidin-2-one (3a) imposes distinct conformational constraints and electronic effects compared to four-membered β-lactam analogs (1a–c) or five-membered γ-lactam analogs (2a–b), leading to different stereochemical outcomes in spirocycloaddition [1]. The N-methyl substituent further differentiates 3a from its N–H (CAS 68074-14-6) and N-benzyl (CAS 50586-10-2) counterparts in terms of boiling point, storage requirements, and cycloaddition partner compatibility [1]. Generic substitution without matching these structural features risks compromised yield, altered diastereomeric ratios, and failed reaction reproducibility.

Quantitative Differentiation Evidence: 1-Methyl-3-methylenepiperidin-2-one vs. Closest Structural Analogs in Spirocycloaddition and Physicochemical Properties


Ring-Size Comparison: Synthesis Yield and Physical Properties of 1-Methyl-3-methylenepiperidin-2-one (δ-Lactam) vs. 1-Methyl-3-methylenepyrrolidin-2-one (γ-Lactam)

In a direct head-to-head preparation under identical synthetic methodology, the six-membered δ-lactam 1-methyl-3-methylenepiperidin-2-one (3a) was obtained in 45% yield as a liquid with bp 55–58 °C (0.2 mmHg) and refractive index nD²⁰ 1.5080, while the five-membered γ-lactam analog 1-methyl-3-methylenepyrrolidin-2-one (2a) was obtained in 60% yield with bp 48–49 °C (0.2 mmHg) and nD²⁰ 1.5025 [1]. The lower yield of 3a reflects the different efficiency of the methylenation step on the six-membered N-methylpiperidin-2-one versus N-methylpyrrolidin-2-one precursor. The higher boiling point and refractive index of 3a are consistent with its larger molecular weight (125.17 vs. 111.14 g/mol) and increased polarizability.

α-Methylene lactam synthesis Physicochemical properties Ring-size effect

Cycloaddition Diastereoselectivity: 1-Methyl-3-methylenepiperidin-2-one with Benzoylnitrone (100:0 dr) vs. Diphenylnitrone (80:20 dr) – N-Substituent on Nitrone Dictates Stereocontrol

In the [3+2] cycloaddition with nitrones, 1-methyl-3-methylenepiperidin-2-one (3a) exhibited complete stereospecificity (100:0 diastereomeric ratio) when reacted with α-benzoylnitrone (6a) at 80 °C for 0.5 h, affording spiroadduct 7n in 90% isolated yield. In contrast, reaction with diphenylnitrone (6b) under similar conditions (80 °C, 1 h) gave an 80:20 mixture of diastereomers 7o:8o in 86% yield [1]. The authors noted that 'greater amounts of the minor adducts 8 were obtained with five and six-membered rings lactams 2 and 3' compared to the four-membered β-lactams 1, indicating that the δ-lactam ring size inherently compromises stereocontrol relative to the more rigid azetidinone scaffold [1].

1,3-Dipolar cycloaddition Diastereoselectivity Spiroisoxazolidine

N-Substituent Effect on Cycloaddition Efficiency: N-Methyl (3a) vs. N-Benzyl (3b) vs. N–H (CAS 68074-14-6) Piperidin-2-one Scaffolds

Comparison within the piperidin-2-one series shows that the N-substituent significantly influences cycloaddition yield and stereoselectivity: N-methyl derivative 3a reacts with benzoylnitrone 6a to give 90% yield with 100:0 dr (80 °C, 0.5 h), while the N-benzyl derivative 3b (CAS 50586-10-2) reacts with the same nitrone to give a different spiroadduct 7p under distinct conditions [1]. The N–H analog 3-methylenepiperidin-2-one (CAS 68074-14-6) is a crystalline solid (mp 55–57 °C) requiring storage at 2–8 °C under inert atmosphere due to the free lactam N–H, whereas the N-methyl derivative 3a is a distillable liquid that can be stored at –10 °C without special atmospheric protection . This difference in physical state and storage requirements directly impacts laboratory handling and long-term stability.

N-Substituent effect Cycloaddition yield Structure-activity relationship

Exocyclic Methylene Reactivity: 1-Methyl-3-methylenepiperidin-2-one as a Michael Acceptor and Dipolarophile vs. Saturated N-Methylpiperidin-2-one

The exocyclic methylene group of 1-methyl-3-methylenepiperidin-2-one (3a) is conjugated to the lactam carbonyl, creating an α,β-unsaturated carbonyl system amenable to Michael addition and 1,3-dipolar cycloaddition. This contrasts with the saturated parent compound N-methylpiperidin-2-one (CAS 931-20-4), which lacks this electrophilic olefin and cannot participate in these transformations. Enamine classifies 3a under the subclass 'Alkenes, Terminal Alkenes, α,β-Unsaturated carbonyl compounds amenable to Michael addition' . The Rigolet study demonstrated that the methylene protons of 3a appear as two distinct double doublets at δ 5.25 (J = 1.5, 3.5 Hz) and δ 6.16 (J = 1.5, 3.5 Hz) in ¹H NMR, confirming the terminal alkene character and providing a spectroscopic handle for reaction monitoring [1].

α,β-Unsaturated carbonyl Michael addition Dipolarophile reactivity

Commercial Purity Specifications: 1-Methyl-3-methylenepiperidin-2-one (95–98%) vs. Common Purity Ranges of In-Class Analogs

1-Methyl-3-methylenepiperidin-2-one (CAS 1690-73-9) is available from Enamine at 95% purity (Catalog EN300-27130, stock in EU, UA, US, 1–5 day lead time) and from Fluorochem at 98% purity . The N–H analog 3-methylenepiperidin-2-one (CAS 68074-14-6) is offered at 95% purity as a solid with more restrictive storage requirements (2–8 °C, inert gas) . The γ-lactam analog 1-methyl-3-methylene-2-pyrrolidinone (CAS 50586-05-5) is also commercially available but with less widespread supplier coverage . The ready availability of 3a from multiple established building block suppliers with short lead times supports its prioritization in parallel synthesis and medicinal chemistry campaigns.

Chemical purity Supplier comparison Quality control

Conformational Preference: Half-Chair Geometry of 1-Methyl-3-methylenepiperidin-2-one vs. Chair Conformation of Saturated Piperidine Analogs

Molecular mechanics calculations indicate that 1-methyl-3-methylene-4-piperidone (a closely related α-methylene-δ-lactam) adopts a half-chair conformation in contrast to the chair conformation that dominates for polymethylated 4-piperidines [1]. The exocyclic methylene group at the 3-position introduces sp² character at C3, flattening the ring and altering the conformational energy landscape relative to fully saturated piperidines. This conformational difference affects the trajectory of nucleophilic attack and the diastereofacial selectivity in cycloaddition reactions, providing a mechanistic basis for the observed stereochemical outcomes in spirocyclization [2].

Conformational analysis Molecular mechanics δ-Lactam geometry

Optimal Application Scenarios for 1-Methyl-3-methylenepiperidin-2-one Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of 5-Oxa-2,6-diazaspiro[4.5]decane Scaffolds via 1,3-Dipolar Cycloaddition with Benzoylnitrone

When complete diastereoselectivity (100:0 dr) is required for spiroisoxazolidine formation, 1-methyl-3-methylenepiperidin-2-one (3a) paired with α-benzoylnitrone (6a) delivers spiroadduct 7n in 90% isolated yield at 80 °C within 0.5 h [1]. This stereospecific outcome is critical for medicinal chemistry programs requiring single-isomer spirocyclic building blocks, as even minor diastereomeric contamination would necessitate costly chromatographic separation. The six-membered ring spiroarchitecture accessed via 3a provides a distinct three-dimensional scaffold not accessible from γ-lactam or β-lactam analogs.

Diastereomerically Enriched Spiroisoxazolidine Library Synthesis Exploiting Tunable Selectivity with Diphenylnitrone

For applications where access to both major and minor diastereomers of the spiroadduct is valuable—such as in diversity-oriented synthesis or stereochemistry–activity relationship studies—3a reacts with diphenylnitrone (6b) to give an 80:20 mixture of 7o:8o in 86% combined yield [1]. The minor isomer 8o, formed in synthetically useful quantities (~17% of total product), can be isolated by flash chromatography as demonstrated in the Rigolet study [1]. This tunable diastereoselectivity distinguishes 3a from the more stereospecific γ-lactam 2a, which gives exclusively the major isomer with both nitrones.

Conjugate Addition and Michael Chemistry at the Exocyclic Methylene for Diversification of Piperidin-2-one Scaffolds

The α,β-unsaturated carbonyl system of 1-methyl-3-methylenepiperidin-2-one enables Michael addition chemistry at the terminal methylene, as reflected in its vendor classification as a building block amenable to Michael addition . The ¹H NMR spectroscopic signature of the methylene protons (δ 5.25 and 6.16, J = 1.5, 3.5 Hz) provides a clear monitorable handle for reaction progress and conversion [1]. This reactivity mode complements the cycloaddition pathway and expands the utility of 3a beyond spirocyclization to include conjugate addition of nucleophiles, radical additions, and other transformations at the exocyclic double bond.

Preferred Choice for High-Throughput Parallel Synthesis When Liquid Handling and Rapid Availability Are Required

With a liquid physical state (bp 55–58 °C at 0.2 mmHg), simple storage at –10 °C without inert atmosphere requirements, and multi-supplier availability at 95–98% purity with 1–5 day lead times , 1-methyl-3-methylenepiperidin-2-one (3a) is the preferred α-methylene-δ-lactam building block for automated liquid-handling platforms and high-throughput parallel synthesis. In contrast, the solid N–H analog (CAS 68074-14-6) requires manual weighing, inert atmosphere storage, and more complex inventory management , creating operational bottlenecks in library production workflows.

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